An In-Depth Technical Guide to 3-(N-Boc-amino)-1-propanesulfonic Acid: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 3-(N-Boc-amino)-1-propanesulfonic Acid: Structure, Synthesis, and Applications
Introduction
3-(N-Boc-amino)-1-propanesulfonic acid is a specialized chemical compound of significant interest to researchers in organic synthesis and medicinal chemistry. It is the N-protected form of 3-amino-1-propanesulfonic acid, a molecule also known as homotaurine or tramiprosate.[1] The core value of this compound lies in the strategic use of the tert-butyloxycarbonyl (Boc) protecting group. This group temporarily masks the highly reactive amino functional group, enabling chemists to perform modifications on other parts of the molecule without unintended side reactions.[]
The deprotected form, 3-amino-1-propanesulfonic acid, has been investigated as a promising therapeutic agent for Alzheimer's disease due to its ability to interact with soluble amyloid-β peptides, potentially reducing their aggregation and deposition in the brain.[3][4] Consequently, the Boc-protected version serves as a critical intermediate, facilitating the synthesis of various derivatives and prodrugs aimed at improving the pharmacokinetic properties of the parent compound or creating novel molecular probes.[5] This guide provides a comprehensive overview of its structure, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and key applications in the field of drug development.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure consists of a three-carbon (propane) backbone. A sulfonic acid group (-SO₃H) is attached to the first carbon, and a Boc-protected amine group (-NHBoc) is attached to the third carbon. The Boc group is sterically bulky, which influences the molecule's reactivity and solubility.
Caption: 2D structure of 3-(N-Boc-amino)-1-propanesulfonic acid.
Physicochemical Properties
The introduction of the lipophilic Boc group significantly alters the properties compared to the parent compound, 3-amino-1-propanesulfonic acid.
| Property | Value | Source(s) |
| CAS Number | 918825-10-2 | [6] |
| Molecular Formula | C₈H₁₇NO₅S | [6] |
| Molecular Weight | 239.29 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Purity (Typical) | ≥95% | [6] |
| Parent Compound (CAS) | 3687-18-1 (for 3-Amino-1-propanesulfonic acid) | [8] |
Synthesis and Purification
Synthetic Rationale: The Role of the Boc Group
In multi-step organic synthesis, it is often essential to prevent a reactive functional group, such as an amine, from participating in a desired reaction elsewhere in the molecule. The Boc group is an ideal choice for amine protection due to several key advantages[]:
-
Stability: It is highly stable under neutral, basic, and many nucleophilic conditions, allowing for a wide range of subsequent chemical transformations.
-
Facile Removal: It can be cleanly and efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine.[][9]
-
Improved Solubility: The bulky tert-butyl group often increases the solubility of the molecule in common organic solvents, simplifying reaction workups and purification.
The synthesis of 3-(N-Boc-amino)-1-propanesulfonic acid is typically achieved by reacting the parent amine, 3-amino-1-propanesulfonic acid, with di-tert-butyl dicarbonate ((Boc)₂O).
Experimental Protocol: Boc Protection of 3-Amino-1-propanesulfonic Acid
This protocol is a self-validating system, where successful synthesis is confirmed by the subsequent characterization steps.
Materials:
-
3-Amino-1-propanesulfonic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-amino-1-propanesulfonic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and an aqueous solution of sodium bicarbonate (2.5 equivalents). Stir at room temperature until a clear solution is obtained. Causality: The aqueous basic solution deprotonates the amino group, increasing its nucleophilicity, and also solubilizes the zwitterionic starting material.
-
Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in dioxane.
-
Reaction: Allow the mixture to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2-3 using 1M HCl. The product should precipitate as a white solid. Causality: Acidification protonates the sulfonic acid and any excess bicarbonate, while causing the less water-soluble Boc-protected product to precipitate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 3-(N-Boc-amino)-1-propanesulfonic acid.
Workflow Diagram
Caption: General workflow for the synthesis and validation of the target compound.
Analytical Characterization for Structural Verification
The Principle of Self-Validation
Each analytical technique provides a piece of the structural puzzle. A combination of NMR, IR, and MS is required to unambiguously confirm the identity and purity of the synthesized compound, ensuring its suitability for subsequent use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.
| ¹H NMR (Expected Signals) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Signal 1 | ~1.45 | Singlet | 9H | -C(CH ₃)₃ (Boc group) |
| Signal 2 | ~1.80 | Quintet | 2H | -CH ₂-CH₂-SO₃H |
| Signal 3 | ~2.95 | Triplet | 2H | -CH₂-CH ₂-SO₃H |
| Signal 4 | ~3.15 | Quartet | 2H | NH-CH ₂-CH₂- |
| Signal 5 | ~5.00 | Broad Triplet | 1H | -NH -Boc |
| ¹³C NMR (Expected Signals) | Chemical Shift (δ, ppm) | Assignment |
| Signal 1 | ~28.4 | -C(C H₃)₃ (Boc group) |
| Signal 2 | ~27.5 | -C H₂-CH₂-SO₃H |
| Signal 3 | ~38.0 | NH-C H₂-CH₂- |
| Signal 4 | ~49.0 | -CH₂-C H₂-SO₃H |
| Signal 5 | ~79.5 | -C (CH₃)₃ (Boc group) |
| Signal 6 | ~156.0 | -NH-C =O (Boc carbonyl) |
(Note: Exact chemical shifts can vary based on the solvent and concentration used).[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR confirms the presence of key functional groups. The successful protection of the amine is validated by the appearance of the carbamate C=O stretch and the disappearance of primary amine vibrations.[11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Amide (N-H) |
| ~2980 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1690 | C=O Stretch | Carbamate (Boc C=O) |
| ~1520 | N-H Bend | Amide (N-H) |
| ~1160 & ~1040 | S=O Asymmetric/Symmetric Stretch | Sulfonic Acid (-SO₃H) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) would be approximately 240.09 for the [M+H]⁺ ion and 262.07 for the [M+Na]⁺ ion, confirming the molecular formula C₈H₁₇NO₅S.[6]
Applications in Research and Drug Development
Role as a Synthetic Intermediate
The primary application of 3-(N-Boc-amino)-1-propanesulfonic acid is as a versatile building block.[12] With the amine functionality protected, researchers can selectively perform reactions on the sulfonic acid group, such as converting it to a sulfonyl chloride or sulfonamide, to create a library of new compounds for screening and development. It is a crucial component for producing derivatives of homotaurine for structure-activity relationship (SAR) studies.
The Active Moiety: 3-Amino-1-propanesulfonic Acid (Homotaurine)
The scientific rationale for synthesizing this Boc-protected compound is often to access or modify its deprotected, active form, 3-amino-1-propanesulfonic acid (also known as Tramiprosate). This parent compound is a structural analogue of the neurotransmitter GABA and has been a lead candidate in Alzheimer's disease research.[3] Clinical trials have investigated its ability to bind to soluble amyloid-β (Aβ) peptides, which is thought to inhibit the formation of neurotoxic Aβ aggregates and plaques.[3][4]
Deprotection Strategy: Releasing the Active Amine
To liberate the active amine, the Boc group is removed under acidic conditions. This is a standard procedure in peptide synthesis and organic chemistry.[]
Protocol Example (TFA Deprotection):
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.
-
Stir the reaction at room temperature for 1-3 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected product as its trifluoroacetate salt.
Caption: Reaction scheme for the acid-catalyzed deprotection of the Boc group.
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13]
-
Handling: Avoid breathing dust. Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes, as the compound may cause irritation.[8][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[14]
Conclusion
3-(N-Boc-amino)-1-propanesulfonic acid is more than just a chemical structure; it is an enabling tool for innovation in medicinal chemistry and drug development. Its design, centered on the robust and reversible Boc protecting group, provides chemists with the flexibility needed to synthesize complex molecular architectures. By serving as a stable and versatile intermediate, it plays a crucial role in the exploration of new therapeutic agents, most notably in the ongoing effort to develop treatments for neurodegenerative conditions like Alzheimer's disease. The synthesis and characterization protocols outlined in this guide represent a reliable and self-validating system for researchers to produce and verify this high-value compound for their scientific endeavors.
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